![molecular formula C17H16N4O2 B2537820 (E)-2-(1H-benzo[d]imidazol-2-yl)-N'-(4-methoxybenzylidene)acetohydrazide CAS No. 539806-64-9](/img/structure/B2537820.png)
(E)-2-(1H-benzo[d]imidazol-2-yl)-N'-(4-methoxybenzylidene)acetohydrazide
Descripción general
Descripción
(E)-2-(1H-benzo[d]imidazol-2-yl)-N’-(4-methoxybenzylidene)acetohydrazide is a synthetic organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a benzimidazole ring, a methoxybenzylidene group, and an acetohydrazide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(1H-benzo[d]imidazol-2-yl)-N’-(4-methoxybenzylidene)acetohydrazide typically involves the condensation of 2-(1H-benzo[d]imidazol-2-yl)acetohydrazide with 4-methoxybenzaldehyde. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as acetic acid, to facilitate the formation of the Schiff base. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization from an appropriate solvent, such as ethanol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Additionally, continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
(E)-2-(1H-benzo[d]imidazol-2-yl)-N’-(4-methoxybenzylidene)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with varied functional groups.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
The synthesis of (E)-2-(1H-benzo[d]imidazol-2-yl)-N'-(4-methoxybenzylidene)acetohydrazide typically involves the condensation of 4-methoxybenzaldehyde with acetohydrazide in the presence of a suitable catalyst. Characterization techniques such as Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .
Antimicrobial Activity
Research indicates that benzimidazole derivatives, including this compound, exhibit significant antimicrobial properties. In vitro studies have demonstrated effectiveness against a range of bacterial and fungal strains. For instance, derivatives containing benzimidazole moieties have shown activity against Gram-positive and Gram-negative bacteria, as well as fungi .
Table 1: Antimicrobial Activity of Benzimidazole Derivatives
Compound Name | Target Organisms | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | Staphylococcus aureus | 1.27 µM |
Compound B | Escherichia coli | 1.43 µM |
Compound C | Candida albicans | 2.60 µM |
Anticancer Activity
The anticancer potential of this compound has been evaluated against various cancer cell lines. Notably, studies have shown that compounds featuring the benzimidazole structure can inhibit cell proliferation in colorectal carcinoma cells (HCT116) more effectively than standard treatments like 5-fluorouracil (5-FU) .
Table 2: Anticancer Activity Against HCT116 Cell Line
Compound Name | IC50 Value (µM) | Comparison with 5-FU (IC50 = 9.99 µM) |
---|---|---|
Compound D | 5.85 | More potent |
Compound E | 4.53 | More potent |
Molecular Docking Studies
Molecular docking studies provide insights into the binding interactions between this compound and target proteins involved in cancer and microbial pathways. These studies suggest that the compound may inhibit key enzymes such as dihydrofolate reductase, which is crucial for DNA synthesis in both cancer cells and bacteria .
Case Study 1: Anticancer Efficacy
A study conducted on a series of benzimidazole derivatives, including this compound, revealed that certain modifications to the structure significantly enhanced anticancer activity. The study utilized various assays to assess cell viability and apoptosis induction, confirming the compound's potential as a therapeutic agent against colorectal cancer .
Case Study 2: Antimicrobial Spectrum
In another investigation focusing on antimicrobial properties, a library of benzimidazole derivatives was screened against multiple pathogens, including resistant strains of bacteria. The results indicated that compounds with specific substituents exhibited enhanced activity, paving the way for further development into effective antimicrobial agents .
Mecanismo De Acción
The mechanism of action of (E)-2-(1H-benzo[d]imidazol-2-yl)-N’-(4-methoxybenzylidene)acetohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and disrupting metabolic pathways. In cancer cells, it may induce apoptosis by activating caspases and other pro-apoptotic proteins. Additionally, its antimicrobial activity is attributed to its ability to disrupt cell membrane integrity and interfere with essential cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
2-(1H-benzo[d]imidazol-2-yl)acetohydrazide: Lacks the methoxybenzylidene group but shares the benzimidazole and acetohydrazide moieties.
4-methoxybenzaldehyde: Contains the methoxybenzylidene group but lacks the benzimidazole and acetohydrazide moieties.
Benzimidazole derivatives: Compounds with similar benzimidazole structures but different substituents.
Uniqueness
(E)-2-(1H-benzo[d]imidazol-2-yl)-N’-(4-methoxybenzylidene)acetohydrazide is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of both the benzimidazole ring and the methoxybenzylidene group enhances its potential as a multifunctional compound with diverse applications.
Actividad Biológica
(E)-2-(1H-benzo[d]imidazol-2-yl)-N'-(4-methoxybenzylidene)acetohydrazide is a novel compound derived from benzimidazole, known for its diverse biological activities. This compound features a hydrazone linkage, which enhances its reactivity and potential therapeutic properties. The unique methoxy substitution on the benzylidene group is believed to influence its solubility and interaction with biological targets, making it a candidate for further investigation in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C18H18N4O2, with a molar mass of approximately 308.33 g/mol. Its structure is characterized by the following features:
- Benzimidazole moiety : Known for various biological activities, including anticancer and antimicrobial properties.
- Hydrazone linkage : Contributes to the reactivity and potential therapeutic applications.
- Methoxy substitution : Enhances solubility and may modify pharmacokinetic properties.
Anticancer Activity
Research indicates that benzimidazole derivatives exhibit significant anticancer properties. The compound this compound has shown potential in inhibiting cancer cell proliferation. A study highlighted that derivatives similar to this compound demonstrated cytotoxic effects against various cancer cell lines, including HepG2 liver cancer cells. The mechanism of action often involves:
- Induction of apoptosis : Activation of pro-apoptotic pathways and inhibition of anti-apoptotic proteins.
- Cell cycle arrest : Compounds can halt the progression of the cell cycle, preventing cancer cell division.
Compound | IC50 (µM) | Cancer Cell Line |
---|---|---|
This compound | TBD | TBD |
6h | 7.82 | HepG2 |
6i | 21.48 | Various |
Antimicrobial Properties
In addition to anticancer activity, benzimidazole derivatives have been recognized for their antimicrobial effects. The structural characteristics of this compound may contribute to its efficacy against bacterial and fungal pathogens.
Mechanistic Studies
The biological activity of this compound can be attributed to its interaction with specific molecular targets. For instance, studies have shown that similar compounds can inhibit key kinases involved in cancer progression, such as EGFR and HER2. These interactions are often assessed through molecular docking studies, which provide insights into binding affinities and interaction patterns.
Case Studies
- Cytotoxicity Assays : In vitro studies have demonstrated that compounds structurally related to this compound exhibit varying degrees of cytotoxicity against different cancer cell lines. For example, compounds with similar hydrazone linkages showed IC50 values ranging from 5 µM to over 20 µM in various assays.
- Apoptosis Induction : Detailed mechanistic studies revealed that certain derivatives could upregulate pro-apoptotic markers such as caspase-3 while downregulating anti-apoptotic markers like Bcl-2, indicating a robust apoptotic response.
Propiedades
IUPAC Name |
2-(1H-benzimidazol-2-yl)-N-[(E)-(4-methoxyphenyl)methylideneamino]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c1-23-13-8-6-12(7-9-13)11-18-21-17(22)10-16-19-14-4-2-3-5-15(14)20-16/h2-9,11H,10H2,1H3,(H,19,20)(H,21,22)/b18-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTXXHCURRXCWIZ-WOJGMQOQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=NNC(=O)CC2=NC3=CC=CC=C3N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/NC(=O)CC2=NC3=CC=CC=C3N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.